molecular formula C20H21N3O3 B2815579 N-(2-methoxyethyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1029725-17-4

N-(2-methoxyethyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide

Cat. No. B2815579
CAS RN: 1029725-17-4
M. Wt: 351.406
InChI Key: ATQQWTGIYOFHMX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a benzamido group, and a methoxyethyl group. The exact spatial arrangement of these groups would depend on the specific synthesis methods used .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring, the benzamido group, and the methoxyethyl group. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .

Scientific Research Applications

Chemical Synthesis and Bond Formation

The compound has been explored in the context of chemical synthesis, particularly in Rh(III)-catalyzed selective coupling reactions. Zheng, Zhang, and Cui (2014) reported the use of a similar compound, N-methoxy-1H-indole-1-carboxamide, in selective C-C and C-C/C-N bond formation processes, showcasing its utility in creating diverse chemical products through mild and efficient coupling (Zheng, Zhang, & Cui, 2014).

Potential Cannabinoid Receptor Activity

Westphal et al. (2015) discussed the seizure of compounds including two 3-([1,3]-thiazol-2-yl)indoles (related to the compound ) by German customs, suggesting potential cannabinoid receptor activity. This indicates an interest in the compound's biochemical interactions, although this study focuses more on structure elucidation than direct applications (Westphal et al., 2015).

Synthesis of Related Compounds for Biological Applications

Several studies have focused on synthesizing derivatives of indole carboxamides, which share a core structure with N-(2-methoxyethyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide, for various biological applications:

  • Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, highlighting the compound's role in the creation of biologically active substances, particularly in cytotoxicity studies against cancer cells (Hassan, Hafez, & Osman, 2014).

  • Unangst et al. (1989) explored indolecarboxamidotetrazoles for their antiallergic potential, demonstrating the compound's relevance in developing allergy treatments (Unangst et al., 1989).

Exploring Antihypertriglyceridemic Properties

Shahwan et al. (2010) synthesized N-(benzoylphenyl)-1H-indole-2-carboxamide derivatives and evaluated them as antihypertriglyceridemic agents. This suggests a potential avenue for research into the lipid-lowering effects of compounds structurally related to N-(2-methoxyethyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide (Shahwan et al., 2010).

Anti-Inflammatory and Anticancer Potential

Boschelli et al. (1995) and Zhang et al. (2017) have conducted research on similar compounds, examining their potential as anti-inflammatory agents and anticancer agents, respectively. These studies indicate the relevance of indole-2-carboxamide derivatives in therapeutic research focused on inflammation and cancer (Boschelli et al., 1995; Zhang et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate safety precautions should be taken when handling it to prevent exposure .

properties

IUPAC Name

N-(2-methoxyethyl)-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-6-5-7-14(12-13)19(24)23-17-15-8-3-4-9-16(15)22-18(17)20(25)21-10-11-26-2/h3-9,12,22H,10-11H2,1-2H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQQWTGIYOFHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide

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